molecular formula C18H27N3O2 B2864371 N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide CAS No. 339098-67-8

N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide

Cat. No.: B2864371
CAS No.: 339098-67-8
M. Wt: 317.433
InChI Key: GZSHECXQSUETFX-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide is a chemical compound with the molecular formula C18H27N3O2 It is known for its unique structure, which includes a cyclohexyl group, two methyl groups, a phenyl group, and an oxadiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide typically involves the reaction of cyclohexylamine with appropriate precursors under controlled conditions. One common method includes the cyclization of intermediates in the presence of catalysts to form the oxadiazinane ring. The reaction conditions often require specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazinane derivatives and related amides. These compounds share structural similarities but may differ in their functional groups and reactivity.

Uniqueness

N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide is unique due to its specific combination of functional groups and its oxadiazinane ring structure.

Properties

IUPAC Name

N-cyclohexyl-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14-13-21(18(22)19-16-11-7-4-8-12-16)17(23-20(14)2)15-9-5-3-6-10-15/h3,5-6,9-10,14,16-17H,4,7-8,11-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSHECXQSUETFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(ON1C)C2=CC=CC=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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